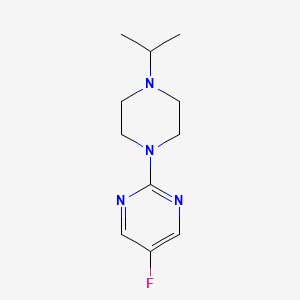

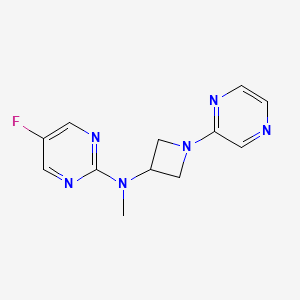

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular weight of 182.2 . It is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, were synthesized for the treatment of Alzheimer’s disease (AD) .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11FN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 .

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 38-40 degrees Celsius .

Applications De Recherche Scientifique

1. Cancer Treatment and Mechanistic Insights

5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine, a type of fluorinated pyrimidine, is primarily utilized in the treatment of cancer. Research has shown that these compounds, especially 5-Fluorouracil (5-FU), play a crucial role in treating over two million cancer patients annually. Their utility stems from their ability to inhibit key enzymes involved in DNA and RNA synthesis, thus preventing the proliferation of cancer cells. Beyond its well-established role in inhibiting thymidylate synthase, 5-FU and its derivatives have been implicated in inhibiting various RNA- and DNA-modifying enzymes, offering potential avenues for more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).

2. Antimalarial Applications

Interestingly, derivatives of this compound have been found to exhibit significant antimalarial activity. Compounds like 5-fluoro orotate have shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. These findings highlight the potential of these compounds in designing new antimalarial drugs, capitalizing on their ability to inhibit crucial enzymes in the pyrimidine biosynthetic pathway of the malaria parasite (Krungkrai, Krungkrai, & Phakanont, 1992).

3. Anticonvulsant Properties

In the realm of neurology, this compound derivatives have been explored for their anticonvulsant properties. Compounds synthesized from 3-amino-2-thiophenecarboxylic acid methyl ester have demonstrated promising results in in vivo anticonvulsant activity tests. These findings are essential for developing new therapeutics for managing seizure disorders, offering alternatives to traditional anticonvulsant medications (Wang, Piao, Zhang, & Quan, 2015).

Mécanisme D'action

Target of Action

A structurally similar compound, 5-fluorouracil, is known to target thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, and its inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Mode of Action

It’s plausible that it might share a similar mechanism with 5-fluorouracil, which interferes with dna synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid, a critical step in dna replication .

Biochemical Pathways

Given its potential similarity to 5-fluorouracil, it may impact the thymidylate synthase pathway, leading to disruption of dna synthesis and cell death .

Result of Action

If it shares a similar mechanism with 5-fluorouracil, it could lead to disruption of dna synthesis and subsequent cell death, particularly in rapidly dividing cells .

Safety and Hazards

The safety information for “5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine” includes hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The nature of these interactions often involves the inhibition of key enzymes involved in DNA and RNA synthesis, thereby interfering with cell growth and division .

Cellular Effects

Fluoropyrimidines are known to have significant effects on various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fluoropyrimidines are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Fluoropyrimidines are known to have time-dependent effects on cellular function

Dosage Effects in Animal Models

Fluoropyrimidines are known to have dosage-dependent effects in animal models . These can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Fluoropyrimidines are known to interact with various enzymes and cofactors in metabolic pathways . These interactions can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Fluoropyrimidines are known to interact with various transporters and binding proteins . These interactions can have effects on the localization or accumulation of the compound .

Subcellular Localization

Fluoropyrimidines are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

5-fluoro-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDMTBCPBDXAHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=C(C=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)

![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)

![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)

![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)

![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)